molecular formula C29H22FN5O4 B070245 Myrislignan CAS No. 171485-39-5

Myrislignan

Katalognummer B070245
CAS-Nummer: 171485-39-5
Molekulargewicht: 523.5 g/mol
InChI-Schlüssel: ULZFTGWWPHYLGI-RBZFPXEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of myrislignan involves several key steps starting from vanillin. An asymmetric synthesis approach has been developed to achieve the natural erythro-(1R,2S)-8-O-4′-neolignan myrislignan with a total yield of 10%. This process includes critical steps such as the preparation of the enantiopure threo alcohol of predictable stereochemistry by dihydroxylation and inversion of the absolute configuration at the C-8 stereogenic center to obtain the erythro configuration through a Mitsunobu reaction (Xia & Wang, 2011).

Molecular Structure Analysis

Myrislignan's molecular structure is characterized by its acyclic neolignan framework, which is significant for its biological activities. The compound, erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, showcases the complexity of its structure, which contributes to its diverse pharmacological effects. This structure is pivotal in studies focusing on its synthesis and biotransformation (Li & Yang, 2008).

Chemical Reactions and Properties

Myrislignan undergoes various chemical reactions, including biotransformation in liver microsomes, leading to the production of several metabolites. This biotransformation is crucial for understanding its mechanism of action and metabolism in biological systems. The metabolites, identified as myrislignanometins A-G, elucidate the compound's interaction with biological enzymes and its metabolic pathways (Li & Yang, 2008).

Wissenschaftliche Forschungsanwendungen

1. Osteoporosis Treatment

  • Application Summary: Myrislignan (MRL), a natural product derived from nutmeg, has been found to inhibit osteoclastogenesis and bone mass loss in an ovariectomy mouse model by suppressing mitochondrial function and ERK signaling .
  • Methods of Application: Tartrate-resistant and phosphatase (TRAP) and bone resorption assays were performed to observe the effect of MRL on osteoclastogenesis of bone marrow macrophages. MitoSOX RED and tetramethyl rhodamine methyl ester (TMRM) staining was performed to evaluate the inhibitory effect of MRL on mitochondria .
  • Results: MRL inhibited osteoclast differentiation and the associated bone resorption, by significantly decreasing osteoclastic gene expression. MRL inhibited the phosphorylation of ERK by suppressing the mitochondrial function, thereby downregulating the nuclear factor of activated T cells 1 (NFATc1) signaling .

2. Pharmacokinetic Study

  • Application Summary: An ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS) method was developed and validated to quantify myrislignan in rat plasma .
  • Methods of Application: The chromatographic separation of myrislignan and IS was performed on a 3.0 µm Hypersil C 18 column (50 mm × 4.6 mm) with methanol and water containing 0.1% acetic acid (80:20, v/v) as the mobile phase at a flow rate of 0.3 mL/min .
  • Results: The calibration curve was linear over the range of 0.75–300 ng/mL ( r > 0.995) with the lower limit of quantitation at 0.75 ng/mL. Intra- and interday precision was below 11.49%, and the mean accuracy ranged from −9.75 to 7.45% .

Safety And Hazards

Myrislignan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Myrislignan has shown excellent anti-T. gondii activity in vitro and in vivo, and was able to destroy mitochondrial function . These findings demonstrated that Myrislignan can induce the oxidation-reduction in T. gondii, lead to the autophagy, and cause the death of T. gondii . This suggests that Myrislignan may be a promising compound for the treatment of diseases caused by T. gondii.

Eigenschaften

IUPAC Name

4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZFTGWWPHYLGI-RBZFPXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333494
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myrislignan

CAS RN

171485-39-5
Record name (-)-(1R,2S)-Myrislignan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myrislignan
Reactant of Route 2
Reactant of Route 2
Myrislignan
Reactant of Route 3
Reactant of Route 3
Myrislignan
Reactant of Route 4
Reactant of Route 4
Myrislignan
Reactant of Route 5
Reactant of Route 5
Myrislignan
Reactant of Route 6
Reactant of Route 6
Myrislignan

Citations

For This Compound
191
Citations
H Jin, ZG Zhu, PJ Yu, GF Wang, JY Zhang… - Phytotherapy …, 2012 - Wiley Online Library
… Myrislignan significantly inhibited LPS-induced production of … Further study showed that myrislignan decreased the … Our results suggest that myrislignan may exert its antiinflammatory …
Number of citations: 40 onlinelibrary.wiley.com
XG Lu, L Yang, JX Chen, JA Zhou, XD Tang… - Journal of natural …, 2017 - Springer
… It has also been demonstrated that myrislignan could be metabolized by liver … of myrislignan against human lung cancer cells. The cytotoxic and cell cycle arrest activity of myrislignan in …
Number of citations: 14 link.springer.com
Z Zhu, S Yang, W Zhao, R Li… - Journal of …, 2016 - academic.oup.com
… /z 437 for the quantification of myrislignan and IS. The total run time … of myrislignan after oral administration of the myrislignan … the pharmacokinetic properties of myrislignan in rats have …
Number of citations: 6 academic.oup.com
J Zhang, H Si, B Li, X Zhou, J Zhang - Frontiers in Microbiology, 2019 - frontiersin.org
… myrislignan further confirmed mitochondrial damage. In the in vivo murine model, myrislignan … In conclusion, myrislignan had potent anti-T. gondii activities both in vitro and in vivo, and …
Number of citations: 19 www.frontiersin.org
F Li, XW Yang - Phytochemistry, 2008 - Elsevier
Myrislignan (1), erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, is a major acyclic neolignan in seeds of Myristica fragrans. Studies have …
Number of citations: 34 www.sciencedirect.com
Y Wang, JX Liu, YB Zhang, F Li, XW Yang - Chromatographia, 2012 - Springer
Myrislignan (MRL) existing in nutmeg has been reported to possess inhibition of neoplasm and vascular smooth muscle contraction, and cause a prolonging of hexobarbital-induced …
Number of citations: 11 link.springer.com
J Zhang, H Si, J Sun, K Lv, B Yan… - BMC Veterinary …, 2021 - bmcvetres.biomedcentral.com
… myrislignan levels in mice after oral or intraperitoneal administration. This study is the first to report the pharmacokinetic parameters of myrislignan … myrislignan in animals and humans. …
Number of citations: 8 bmcvetres.biomedcentral.com
Y Zhou, W Qian, X Li, W Wei - Oxidative Medicine and Cellular …, 2023 - hindawi.com
… Our results indicated that myrislignan suppressed growth of GBM through EMT-mediated … of myrislignan against GBM in vivo and in vitro. Meanwhile, we found that myrislignan inhibited …
Number of citations: 2 www.hindawi.com
J Zhang, J Chen, K Lv, B Li, B Yan, L Gai… - Frontiers in Cellular …, 2021 - frontiersin.org
… that myrislignan may affect the oxidation-reduction process of T. gondii. Furthermore, the upregulating ROS activity after myrislignan incubation verified that myrislignan … that myrislignan …
Number of citations: 11 www.frontiersin.org
XN Yang, QQ Lv, Q Zhao, XM Li, DM Yan, XW Yang… - RSC …, 2017 - pubs.rsc.org
Myrislignan (MRL) is a bioactive 8-O-4′-neolignan distributed in nutmeg that is an official Traditional Chinese Medicine used for the treatment of gastrointestinal diseases in China. In …
Number of citations: 10 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.